molecular formula C30H30BrN5O3S B2482294 N-{[4-(4-bromophenyl)-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide CAS No. 393874-79-8

N-{[4-(4-bromophenyl)-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide

Cat. No.: B2482294
CAS No.: 393874-79-8
M. Wt: 620.57
InChI Key: LOVMFPBDHJPMMQ-UHFFFAOYSA-N
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Description

N-{[4-(4-bromophenyl)-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide is a complex organic compound that features a combination of bromophenyl, indole, triazole, and butoxybenzamide groups

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30BrN5O3S/c1-2-3-18-39-25-14-8-22(9-15-25)29(38)32-19-27-33-34-30(36(27)24-12-10-23(31)11-13-24)40-20-28(37)35-17-16-21-6-4-5-7-26(21)35/h4-15H,2-3,16-20H2,1H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVMFPBDHJPMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-bromophenyl)-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:

    Formation of the 4-bromophenyl intermediate: This involves the bromination of a phenyl ring.

    Synthesis of the indole derivative: The indole ring is synthesized through cyclization reactions.

    Formation of the triazole ring: This is achieved through a cycloaddition reaction involving azides and alkynes.

    Coupling reactions: The final compound is formed by coupling the intermediates under specific conditions, often involving catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-bromophenyl)-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through multi-step reactions involving various intermediates. The synthesis typically includes the formation of the 1,2,4-triazole ring and subsequent modifications to introduce the indole and butoxybenzamide moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been documented to possess antifungal, antibacterial, and antiviral properties. The presence of the bromophenyl group in N-{[4-(4-bromophenyl)-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide may enhance its antimicrobial efficacy due to the electron-withdrawing nature of bromine .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. In vitro studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes related to diseases such as diabetes and Alzheimer's. For example, sulfonamide derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These activities suggest that this compound may also serve as a lead compound for developing therapeutics for metabolic disorders .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on a series of triazole derivatives demonstrated that modifications at the 5-position significantly increased their antimicrobial potency against various bacterial strains. The incorporation of the indole moiety into the structure was found to enhance interaction with bacterial cell membranes .

Case Study 2: Anticancer Screening

In another investigation, a library of compounds including those similar to this compound was screened against several cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N-{[4-(4-bromophenyl)-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bromfenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar bromophenyl structure.

    Indole derivatives: Compounds like indomethacin and serotonin, which feature the indole ring.

    Triazole compounds: Molecules such as fluconazole and itraconazole, which contain the triazole ring.

Uniqueness

N-{[4-(4-bromophenyl)-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound N-{[4-(4-bromophenyl)-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide is a complex chemical structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H24BrN3O2SC_{22}H_{24}BrN_3O_2S and a molecular weight of approximately 468.41 g/mol. Its structure features multiple functional groups that contribute to its biological properties, including a triazole ring, indole moiety, and various aromatic systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro studies have demonstrated the potential anticancer activity of compounds within this structural class. A study involving a library screening identified novel anticancer compounds that exhibited cytotoxic effects on multicellular spheroids . The mechanism of action is thought to involve the inhibition of specific pathways critical for cancer cell survival.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibitors of MAO can potentially offer therapeutic benefits in treating conditions such as depression and Parkinson’s disease .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several synthesized derivatives based on the triazole framework. The results indicated that compounds with bromophenyl substitutions displayed enhanced antibacterial activity compared to their non-brominated counterparts.

CompoundActivity Against E. coliActivity Against S. aureus
AInhibitory (MIC = 32 µg/mL)Inhibitory (MIC = 16 µg/mL)
BInhibitory (MIC = 64 µg/mL)Non-Inhibitory
CNon-InhibitoryInhibitory (MIC = 8 µg/mL)

Case Study 2: Anticancer Activity

In vitro testing on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined for various cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)12

The biological activities of this compound are hypothesized to arise from its ability to interact with specific receptors or enzymes within cells. The presence of the indole moiety is particularly significant as it is known for its role in binding to various biological targets.

Q & A

Basic: What are the standard protocols for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Thioether linkage formation: Reacting a thiol-containing intermediate (e.g., 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiol) with a bromophenyl-substituted triazole under reflux conditions (e.g., ethanol, 80°C) .
  • Purification: Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .
  • Characterization: Confirmation via 1H^1H-NMR (to verify indole and triazole protons), 13C^{13}C-NMR (to confirm carbonyl and sulfanyl groups), and HRMS (for molecular ion validation) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent may enhance nucleophilic substitution at the sulfanyl group .
  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C for coupling reactions) can improve regioselectivity in triazole formation .
  • Real-time monitoring: Employ HPLC or inline IR spectroscopy to track intermediate formation and adjust reaction kinetics .

Basic: Which spectroscopic methods are critical for structural confirmation?

Answer:

  • 1H^1H- and 13C^{13}C-NMR: Assign protons and carbons from the indole (δ 7.2–7.8 ppm), triazole (δ 8.1–8.5 ppm), and butoxybenzamide (δ 1.2–1.6 ppm for butyl CH2_2) .
  • Mass spectrometry (HRMS): Validate the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of the sulfanyl-ethyl group) .
  • FT-IR: Confirm carbonyl stretches (C=O at ~1680 cm1^{-1}) and sulfanyl (C-S at ~650 cm1^{-1}) .

Advanced: How can discrepancies between computational and experimental spectroscopic data be resolved?

Answer:

  • Hybrid DFT/experimental analysis: Compare computed (e.g., B3LYP/6-31G**) NMR chemical shifts with experimental data to identify conformational mismatches .
  • 2D-NMR (COSY, NOESY): Resolve ambiguities in proton assignments, particularly for overlapping signals in the triazole and indole regions .
  • X-ray crystallography: Resolve absolute configuration and validate bond lengths/angles (e.g., S-C bond distance ~1.81 Å) .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme inhibition assays: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Receptor binding studies: Radioligand displacement assays (e.g., 3H^3H-labeled antagonists for serotonin receptors) to quantify IC50_{50} values .
  • Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HepG2) to assess selectivity .

Advanced: How can contradictions between in vitro and in vivo activity data be addressed?

Answer:

  • Metabolic stability assays: Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the indole ring) .
  • Pharmacokinetic (PK) studies: Measure bioavailability and tissue distribution in rodent models to correlate exposure with efficacy .
  • Prodrug strategies: Modify the butoxy group to a phosphate ester for enhanced solubility and slower metabolic clearance .

Basic: What key functional groups influence the compound’s bioactivity?

Answer:

  • 4-Bromophenyl group: Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets .
  • Sulfanyl-ethyl linker: Facilitates disulfide bond formation with cysteine residues in target proteins .
  • Butoxybenzamide moiety: Improves solubility while maintaining affinity via hydrogen bonding .

Advanced: How can analogs be designed to improve solubility without compromising activity?

Answer:

  • PEGylation: Replace the butoxy group with polyethylene glycol (PEG) chains to enhance aqueous solubility .
  • Salt formation: Introduce ionizable groups (e.g., tertiary amines) to form hydrochloride salts .
  • Computational QSAR modeling: Predict logP and polar surface area to balance solubility and membrane permeability .

Basic: What methods ensure compound purity for biological testing?

Answer:

  • HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to achieve >95% purity, monitoring at λ = 254 nm .
  • Elemental analysis: Validate C, H, N, S content within ±0.4% of theoretical values .
  • TLC monitoring: Track reaction progress using silica plates (ethyl acetate:hexane = 3:7, Rf_f ~0.5) .

Advanced: How can instability during storage be mitigated?

Answer:

  • Lyophilization: Store as a lyophilized powder under argon to prevent hydrolysis of the sulfanyl group .
  • Light-sensitive packaging: Use amber vials to avoid photodegradation of the bromophenyl moiety .
  • Stabilizing excipients: Co-formulate with cyclodextrins to protect the indole ring from oxidation .

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